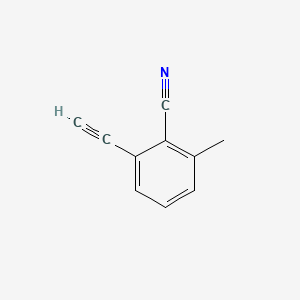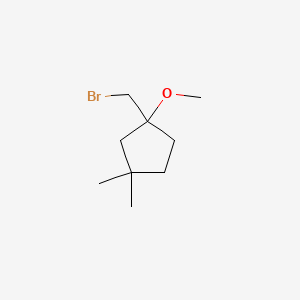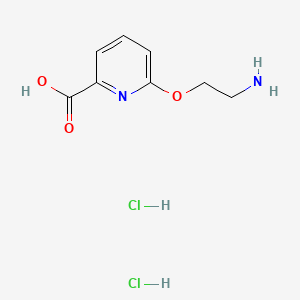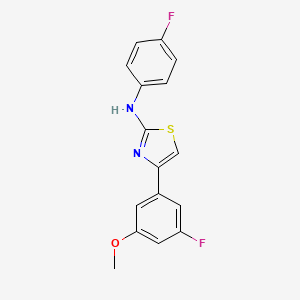![molecular formula C12H17BrN2O2 B13485856 tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)
tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate typically involves the reaction of 2-bromopyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
In biological research, the compound is used in the study of enzyme inhibitors and receptor ligands. It is also employed in the development of probes for imaging and diagnostic applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .
Industry
In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-bromopyridin-4-yl)methylcarbamate
- tert-Butyl (4-bromopyridin-2-yl)carbamate
- tert-Butyl (2-bromopyridin-3-yl)carbamate
Uniqueness
tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is unique due to its specific substitution pattern and the presence of the ethyl linker between the pyridine ring and the carbamate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-bromopyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-5-9-4-6-14-10(13)8-9/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
GDKKIMMQMASIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)






![4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)
![Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)


![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
